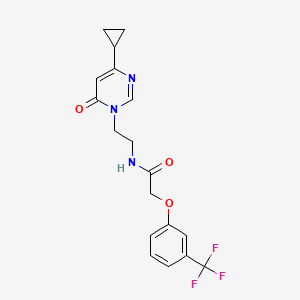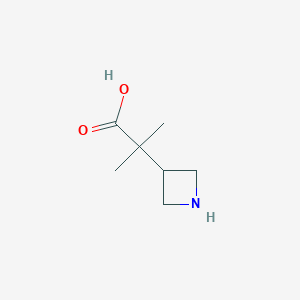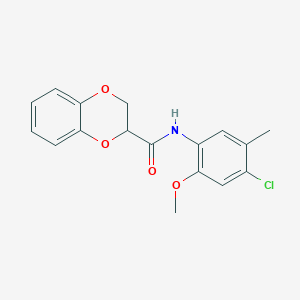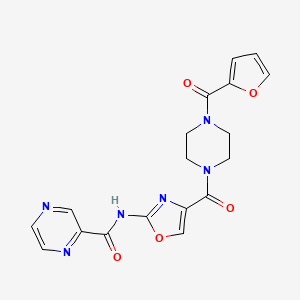![molecular formula C19H17N3O3 B2477990 4-([(3-méthyl-5-oxo-1-phényl-1,5-dihydro-4H-pyrazol-4-ylidène)méthyl]amino)benzoate de méthyle CAS No. 320424-78-0](/img/structure/B2477990.png)
4-([(3-méthyl-5-oxo-1-phényl-1,5-dihydro-4H-pyrazol-4-ylidène)méthyl]amino)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
BenchChem offers high-quality methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
La structure du composé suggère une activité anticancéreuse potentielle. Des chercheurs ont synthétisé des dérivés thiazolyl-pyrazole à partir de ce composé et évalué leurs effets. Des études computationnelles ont révélé des affinités de liaison prometteuses contre le site actif de la kinase du récepteur du facteur de croissance épidermique (EGFR). Notamment, certains dérivés ont présenté une cytotoxicité comparable à celle du médicament standard Doxorubicine .
Applications antivirales et antibactériennes
Les hétérocycles basés sur le motif 1,2,3-triazole, similaires à notre composé, ont démontré des activités antivirales et antibactériennes. Bien que des études directes sur ce composé spécifique soient limitées, ses caractéristiques structurales justifient des recherches dans ces domaines .
Substances fluorescentes et colorants
Les dérivés du pyrazole, y compris notre composé, ont trouvé des applications dans les substances fluorescentes et les colorants. Leurs structures uniques en font des candidats intéressants pour le développement de nouveaux matériaux fluorescents .
Produits agrochimiques
Les thiazoles, une classe connexe de composés hétérocycliques, ont été utilisés dans les produits agrochimiques. Bien que notre composé ne soit pas directement étudié dans ce contexte, sa similarité structurale avec les thiazoles suggère des applications potentielles dans la protection des cultures .
Activités anti-inflammatoires et anticonvulsivantes
Les dérivés du thiazole présentent des propriétés anti-inflammatoires et anticonvulsivantes. Bien que des recherches plus approfondies soient nécessaires sur notre composé spécifique, l’exploration de ses effets dans ces domaines pourrait être précieuse .
Conception de médicaments et thérapies ciblées
Compte tenu de l’affinité de liaison du composé contre l’EGFR, il peut servir de point de départ pour la conception d’agents anticancéreux ciblés. L’investigation de ses interactions avec d’autres biocibles liées au cancer pourrait conduire à de nouvelles thérapies .
Mécanisme D'action
Target of Action
One study indicates that a similar compound has shown binding affinity against the protein receptor pdb: 4bft . This receptor could potentially be a target for the compound .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that many pyrazoline derivatives have been reported to show a broad range of biological and pharmacological activities .
Biochemical Pathways
Pyrazoline derivatives have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The compound’s molecular formula is c20h17n5o2 , which may influence its pharmacokinetic properties.
Result of Action
Pyrazoline derivatives have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
methyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-17(18(23)22(21-13)16-6-4-3-5-7-16)12-20-15-10-8-14(9-11-15)19(24)25-2/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQVKMAJIHVKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2477907.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2477911.png)
![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)


![N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2477915.png)

![1-(3,5-dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2477921.png)
![Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2477923.png)



![3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477928.png)
